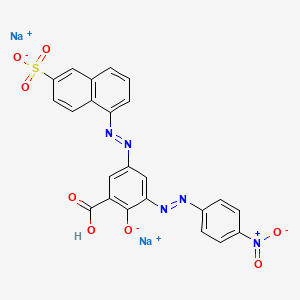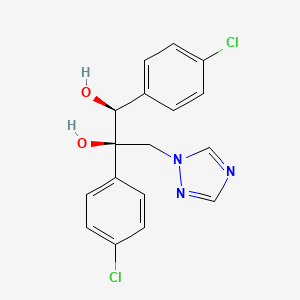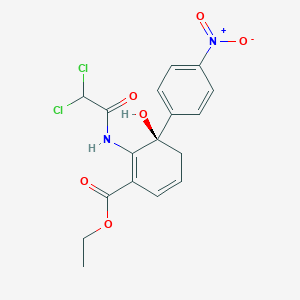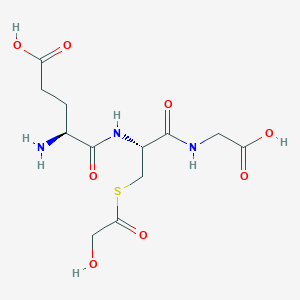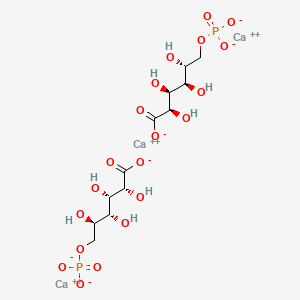
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with multiple substituents, including a naphthylhydrazono group, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethylindolenine with methyl-2-naphthylhydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then reacted with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted indolium derivatives.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indolium core can interact with cellular membranes, affecting their integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,3-Trimethyl-2-((phenylhydrazono)methyl)-3H-indoliumacetate
- 1,3,3-Trimethyl-2-((benzylhydrazono)methyl)-3H-indoliumacetate
Uniqueness
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is unique due to the presence of the naphthylhydrazono group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85005-76-1 |
|---|---|
Formule moléculaire |
C23H24N3.C2H3O2 C25H27N3O2 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;acetate |
InChI |
InChI=1S/C23H24N3.C2H4O2/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
VBQHWLNNYDYRAE-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC4=CC=CC=C4C=C3)C)C |
SMILES canonique |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





